H-Dab(boc)-OH H-Dab(boc)-OH
Brand Name: Vulcanchem
CAS No.: 10270-94-7
VCID: VC21539956
InChI: InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
SMILES: CC(C)(C)OC(=O)NCCC(C(=O)O)N
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol

H-Dab(boc)-OH

CAS No.: 10270-94-7

Cat. No.: VC21539956

Molecular Formula: C9H18N2O4

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

H-Dab(boc)-OH - 10270-94-7

CAS No. 10270-94-7
Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
IUPAC Name (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
Standard InChI Key ICJFZQLAIOCZNG-LURJTMIESA-N
Isomeric SMILES CC(C)(C)OC(=O)NCC[C@@H](C(=O)[O-])[NH3+]
SMILES CC(C)(C)OC(=O)NCCC(C(=O)O)N
Canonical SMILES CC(C)(C)OC(=O)NCCC(C(=O)[O-])[NH3+]

Chemical Identity and Nomenclature

H-Dab(boc)-OH, formally known as (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a protected form of the non-standard amino acid 2,4-diaminobutyric acid (Dab). In this compound, the gamma-amino group is protected by a tert-butyloxycarbonyl (boc) group while the alpha-amino group remains free . This selective protection pattern makes it particularly valuable in peptide synthesis where controlled reactivity is essential.

The compound is identified by several key identifiers:

ParameterValue
CAS Number10270-94-7
Molecular FormulaC₉H₁₈N₂O₄
Molecular Weight218.25 g/mol
IUPAC Name(2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
PubChem CID7019668

Several synonyms are commonly used in scientific literature, including H-DAB(BOC)-OH, H-Daba(Boc)-OH, and Butanoic acid, 2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- .

Structural Characteristics

The compound features a chiral center at the alpha-carbon position with an S-configuration, maintaining the stereochemistry found in naturally occurring amino acids. The primary structure consists of a butanoic acid backbone with an amino group at the alpha position (C-2) and a boc-protected amino group at the gamma position (C-4) .

Physical and Chemical Properties

H-Dab(boc)-OH exhibits several important physicochemical properties that determine its behavior in chemical reactions and its handling requirements in laboratory settings.

PropertyDescription
Physical AppearanceWhite to off-white solid
SolubilityReadily soluble in DMSO, limited solubility in water
StabilityStable under standard laboratory conditions; sensitive to strong acids
Storage Recommendations-20°C for long-term storage
pKaSimilar to other amino acids (approximately 2.2 for carboxyl and 9.4 for amino group)

The compound demonstrates good stability when stored properly but is susceptible to degradation through hydrolysis of the boc protecting group when exposed to acidic conditions .

Solubility Profile

The compound exhibits differential solubility across various solvents, which is an important consideration for research applications. It is highly soluble in polar aprotic solvents like DMSO, making these preferred choices for preparing stock solutions in laboratory settings .

Synthesis Methods and Production

Several synthetic routes have been established for the preparation of H-Dab(boc)-OH, with variations in efficiency, yield, and scalability.

Novel Synthetic Approach

A more efficient synthetic method described in patent literature involves a two-step process:

  • Conversion of Fmoc-Gln-OH to Fmoc-Dab-OH using iodobenzene diacetate (DiPa) in a mixed solvent system of ethyl acetate, acetonitrile, and water

  • Protection of the gamma-amino group with (Boc)₂O under controlled pH conditions

This method has demonstrated yields of 65-85% with high purity (>98.5% by HPLC) .

The reaction conditions typically involve:

ParameterOptimized Conditions
Solvent RatioEthyl acetate:acetonitrile:water (2:1:1)
Temperature20-30°C
Reaction Time48-72 hours
pH for Boc Protection7.5-8.5 (adjusted with NaOH)

This approach offers several advantages over traditional methods, including elimination of hydrogenation steps and improved scalability for industrial production .

Applications in Research and Synthesis

H-Dab(boc)-OH serves as a crucial building block in multiple research domains, particularly in the field of peptide synthesis and pharmaceutical development.

Peptide Synthesis

The compound is extensively utilized in solid-phase peptide synthesis (SPPS) where selective protection of amino groups is essential. Its structure allows for controlled incorporation of the diaminobutyric acid residue into peptide chains, enabling the creation of peptides with specific biological activities .

Pharmaceutical Applications

In pharmaceutical research, H-Dab(boc)-OH serves as a precursor for developing:

  • Antimicrobial peptides

  • Enzyme inhibitors

  • Cell-penetrating peptides

  • Peptide-based drug delivery systems

The gamma-amino group, once deprotected, provides a site for further functionalization or conjugation with other molecules .

Desired ConcentrationAmount for 1 mgAmount for 5 mgAmount for 10 mg
1 mM4.5819 mL22.9095 mL45.819 mL
5 mM0.9164 mL4.5819 mL9.1638 mL
10 mM0.4582 mL2.291 mL4.5819 mL

When preparing stock solutions, it is recommended to:

  • Select appropriate solvents based on the compound's solubility profile

  • Store solutions in separate aliquots to avoid degradation from repeated freeze-thaw cycles

  • Use within one month when stored at -20°C or within six months at -80°C

Related Compounds and Derivatives

H-Dab(boc)-OH belongs to a family of protected amino acid derivatives with similar structures but different protecting groups or modifications.

Key Derivatives

Several derivatives of H-Dab(boc)-OH exist with variations in the protecting groups or additional modifications:

CompoundDescriptionRelationship to H-Dab(boc)-OH
H-Dab(Boc)-OMe.HClMethyl ester derivativeCarboxylic group modified as methyl ester with HCl salt
Fmoc-Dab(Boc)-OHFluorenylmethyloxycarbonyl protectedAlpha-amino group protected with Fmoc
Boc-Dab(Aloc)-OHAllyloxycarbonyl protectedDifferent protecting group on the side chain

These derivatives offer different reactivity profiles and are selected based on specific synthetic requirements .

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